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Introduction
Canocapavir (formerly ZM-H1505R) is a novel, orally bioavailable small molecule inhibitor of

the hepatitis B virus (HBV) core protein.[1][2] It is classified as a capsid assembly modulator

(CAM), specifically a core protein allosteric modulator (CpAM).[3][4] Canocapavir has

demonstrated potent and pan-genotypic anti-HBV activity in preclinical studies and is currently

undergoing clinical development.[2][5] Unlike other classes of CAMs, Canocapavir possesses

a unique pyrazole chemical structure.[4][5] Its mechanism of action involves binding to the

hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc).[3][4] This

interaction disrupts the normal process of capsid assembly, leading to the formation of non-

functional, empty capsids that lack the viral pregenomic RNA (pgRNA).[3][5] Consequently, this

prevents the replication of HBV.[6] Furthermore, Canocapavir has been shown to interfere with

the interaction between HBc and the HBV large surface protein, which diminishes the

production of empty virions.[3] A notable characteristic of Canocapavir is its ability to induce a

conformational change in the capsid, exposing the C-terminus of the HBc linker region.[3]

These application notes provide detailed protocols for evaluating the antiviral activity and

cytotoxicity of Canocapavir in primary human hepatocyte (PHH) cultures, the gold standard for

in vitro hepatotoxicity and drug metabolism studies.
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Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of Canocapavir
from published studies.

Cell Line/System Assay EC50 (µM) Reference

HepAD38
Capsid-associated

HBV DNA (qPCR)
0.1185 [7]

HepG2.2.15 HBV Replication 0.010 [8]

Primary Human

Hepatocytes
HBV Infection Assay 0.012 [8]

Cell Line Assay CC50 (µM) Reference

HepAD38 MTT Assay >24 [7]

Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of Canocapavir in
inhibiting HBV replication.
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Caption: Mechanism of action of Canocapavir in inhibiting HBV replication.

Experimental Protocols
The following protocols are adapted from established methods for use with primary human

hepatocytes.

Culturing and Maintenance of Primary Human
Hepatocytes
This protocol outlines the basic procedures for thawing and culturing cryopreserved primary

human hepatocytes.

Materials:

Cryopreserved primary human hepatocytes
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Hepatocyte Plating Medium (e.g., Williams' E Medium supplemented with 10% FBS, 1%

Penicillin-Streptomycin, 1 µM dexamethasone, and 100 nM insulin)

Hepatocyte Maintenance Medium (e.g., Williams' E Medium supplemented with 2% DMSO,

1% Penicillin-Streptomycin, 50 µM hydrocortisone)

Collagen-coated cell culture plates (e.g., 96-well, 24-well, or 6-well)

Water bath at 37°C

Centrifuge

Procedure:

Pre-warm Hepatocyte Plating Medium to 37°C.

Rapidly thaw the vial of cryopreserved hepatocytes in the 37°C water bath until a small ice

crystal remains.

Transfer the cell suspension to a sterile conical tube containing pre-warmed Plating Medium.

Centrifuge the cells at 50-100 x g for 5-10 minutes at room temperature.

Gently aspirate the supernatant and resuspend the cell pellet in the appropriate volume of

Plating Medium.

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

Seed the hepatocytes onto collagen-coated plates at the desired density (e.g., 0.5 x 10^5 to

1 x 10^5 cells/cm²).

Incubate at 37°C in a humidified atmosphere with 5% CO2.

After 4-6 hours, replace the Plating Medium with Hepatocyte Maintenance Medium.

Change the medium every 2-3 days.
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Antiviral Activity Assay in HBV-Infected Primary Human
Hepatocytes
This protocol describes the determination of the 50% effective concentration (EC50) of

Canocapavir by measuring the reduction of extracellular HBV DNA.

Experimental Workflow:

Start Seed Primary Human
Hepatocytes Infect with HBV Treat with Canocapavir

(serial dilutions) Incubate for 7-10 days Collect Supernatant Extract HBV DNA Quantify HBV DNA
by qPCR Calculate EC50 End

Click to download full resolution via product page

Caption: Workflow for determining the antiviral activity of Canocapavir.

Materials:

HBV-infected primary human hepatocytes (prepared as in Protocol 1 and infected with a

known titer of HBV)

Canocapavir stock solution (dissolved in DMSO)

Hepatocyte Maintenance Medium

DNA extraction kit

Reagents for quantitative PCR (qPCR) targeting the HBV genome

Positive control antiviral (e.g., Entecavir)

Procedure:

Seed primary human hepatocytes in 96-well plates and infect with HBV as per established

protocols.
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Prepare serial dilutions of Canocapavir in Hepatocyte Maintenance Medium. Ensure the

final DMSO concentration is consistent across all wells and does not exceed 0.5%.

After infection, wash the cells to remove the inoculum and add the medium containing the

different concentrations of Canocapavir or the positive control.

Incubate the plates at 37°C and 5% CO2 for 7-10 days, with media and compound changes

every 2-3 days.

At the end of the incubation period, collect the cell culture supernatant.

Extract HBV DNA from the supernatant using a commercial DNA extraction kit.

Quantify the amount of extracellular HBV DNA using qPCR.

Calculate the percentage of viral replication inhibition for each concentration of Canocapavir
relative to the untreated control.

Determine the EC50 value by plotting the percentage of inhibition against the log of the drug

concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay in Primary Human Hepatocytes
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of

Canocapavir using a cell viability assay (e.g., MTT or ATP-based assay).

Experimental Workflow:

Start Seed Primary Human
Hepatocytes

Treat with Canocapavir
(serial dilutions) Incubate for 72 hours Perform Cell Viability

Assay (e.g., MTT)
Measure Absorbance/

Luminescence Calculate CC50 End

Click to download full resolution via product page

Caption: Workflow for determining the cytotoxicity of Canocapavir.

Materials:
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Primary human hepatocytes

Canocapavir stock solution (dissolved in DMSO)

Hepatocyte Maintenance Medium

Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Positive control for cytotoxicity (e.g., a known hepatotoxin)

Procedure:

Seed primary human hepatocytes in a 96-well plate as described in Protocol 1.

Prepare serial dilutions of Canocapavir in Hepatocyte Maintenance Medium.

Treat the cells with the various concentrations of Canocapavir or the positive control.

Include untreated and vehicle (DMSO) controls.

Incubate the plates at 37°C and 5% CO2 for a period that corresponds to the duration of the

antiviral assay (e.g., 72 hours).

Perform the cell viability assay according to the manufacturer's instructions.

Measure the absorbance or luminescence using a plate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Determine the CC50 value by plotting the percentage of viability against the log of the drug

concentration and fitting the data to a dose-response curve.

Disclaimer
This document is intended for research use only by qualified professionals. The protocols

provided are intended as a guide and may require optimization for specific experimental

conditions and primary human hepatocyte donors. All procedures should be performed in

accordance with institutional safety guidelines and regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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